molecular formula C11H16N4OS B1398055 (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone CAS No. 1252779-96-6

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

Cat. No. B1398055
M. Wt: 252.34 g/mol
InChI Key: BMJMMLYFIUGLBN-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, also known as 4-APT, is a novel and versatile molecule that has been studied for its various uses in the laboratory and in scientific research. It is a heterocyclic compound composed of a piperazine ring and a thiazole ring, and is a derivative of the more commonly known piperazine. 4-APT has been found to have a variety of applications, including use in the synthesis of organic compounds, as a catalyst in organic reactions, and as a fluorescent probe for biological imaging.

Scientific Research Applications

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone has been found to have a variety of applications in scientific research. It has been used as a fluorescent probe for biological imaging, as a catalyst in organic reactions, and as a reagent in the synthesis of organic compounds. It has also been used in the study of enzyme-catalyzed reactions, and as a ligand for metal complexes.

Mechanism Of Action

The mechanism of action of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is not well understood. However, it is believed that the piperazine ring and the thiazole ring interact in such a way as to form a stable complex. This complex is thought to be responsible for the various effects of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, including its fluorescent properties, its catalytic activity, and its ability to act as a ligand for metal complexes.

Biochemical And Physiological Effects

The biochemical and physiological effects of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone have not been extensively studied. However, it has been found to have some effects on the activity of certain enzymes, such as phosphatases and kinases. It has also been found to have some effects on the activity of certain proteins, such as G-proteins.

Advantages And Limitations For Lab Experiments

The main advantage of using (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone in laboratory experiments is its versatility. It can be used in a variety of reactions, and can be used as a fluorescent probe, a catalyst, or a ligand for metal complexes. The main limitation of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is its instability. It tends to decompose in the presence of light or heat, and must be handled carefully in order to maintain its integrity.

Future Directions

For research include investigating its effects on other enzymes and proteins, studying its potential as an imaging agent, and exploring its use in drug design and synthesis. Additionally, further research could be conducted to improve the stability of the molecule, in order to make it more suitable for use in laboratory experiments.

properties

IUPAC Name

[4-(azetidin-3-yl)piperazin-1-yl]-(1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c16-11(10-13-1-6-17-10)15-4-2-14(3-5-15)9-7-12-8-9/h1,6,9,12H,2-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJMMLYFIUGLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CNC2)C(=O)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

Synthesis routes and methods

Procedure details

To a solution of compound 7c (1.2 g, 3.41 mmol) in CH2Cl2 (12 mL) was added TFA (3 mL). The reaction mixture was stirred at room temperature for 4.5 h, concentrated, and to the resulting residue was added aq. NaHCO3. The mixture was extracted with 2% MeOH/CH2Cl2 (3×). The organic solution was dried over Na2SO4 and concentrated to give compound 5e, which was used in the next reaction without further purification.
Name
compound 7c
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
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Reactant of Route 6
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Citations

For This Compound
3
Citations
J Rong, C Zhao, Y Li, J Chen, A Haider, R Crowe… - 2023 - Soc Nuclear Med
P793 Introduction: Monoacylglycerol lipase (MAGL) is a serine protease that hydrolyzes 2-arachidonoylglycerol (2-AG) to arachidonic acid in the endocannabinoid system (eCB). …
Number of citations: 0 jnm.snmjournals.org
Z Chen, W Mori, X Deng, R Cheng… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is a serine hydrolase that degrades 2-arachidonoylglycerol (2-AG) in the endocannabinoid system (eCB). Selective inhibition of MAGL has emerged as …
Number of citations: 31 pubs.acs.org
J Rong, W Mori, X Xia, MA Schafroth… - Journal of medicinal …, 2021 - ACS Publications
Monoacylglycerol lipase (MAGL) is a 33 kDa serine protease primarily responsible for hydrolyzing 2-arachidonoylglycerol into the proinflammatory eicosanoid precursor arachidonic …
Number of citations: 9 pubs.acs.org

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